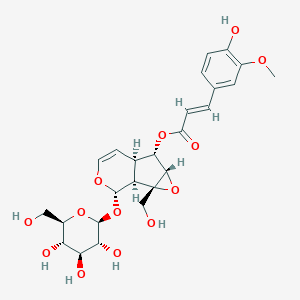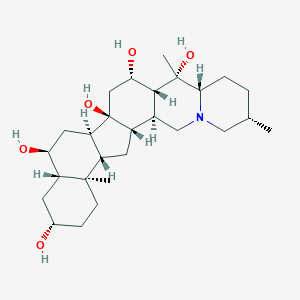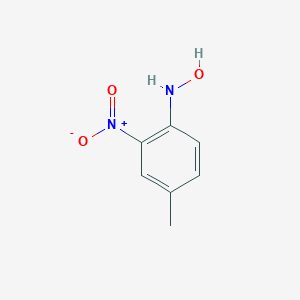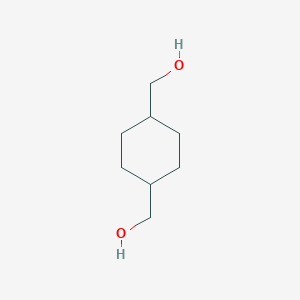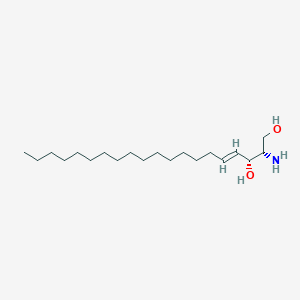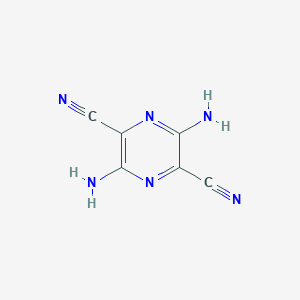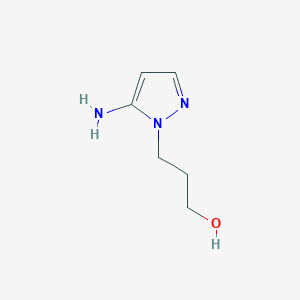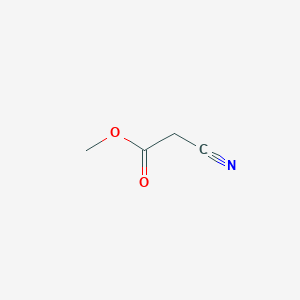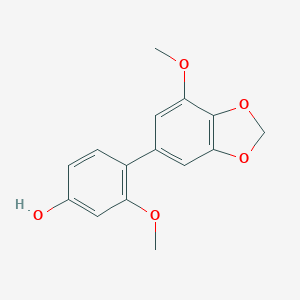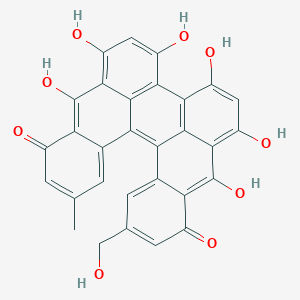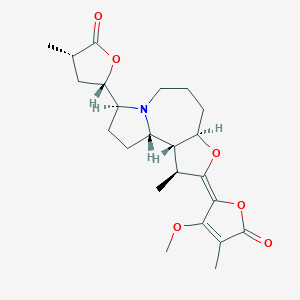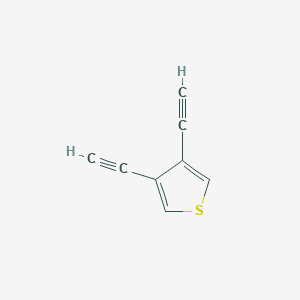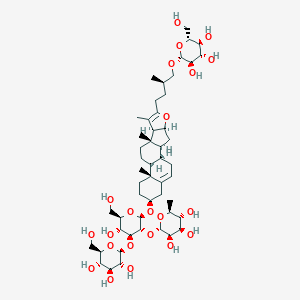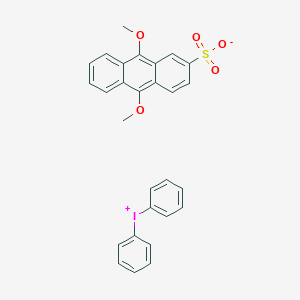
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate
Übersicht
Beschreibung
Synthesis Analysis
The compound has been used in the development of negative-working photosensitive polybenzoxazoles . It was used in a resist system composed of hyperbranched poly(o-hydroxyamide) (HBPHA), 2,6-bis(hydroxymethyl)-p-cresol (BHMP) as a cross-linker, and diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate as a photoacid generator .Molecular Structure Analysis
The compound has a complex molecular structure, as indicated by its empirical formula C28H23IO5S . The structure conforms to the infrared spectrum .Chemical Reactions Analysis
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate is photochemically dissociated to give 9,10-dimethoxyanthracene-2-sulfonic acid . This reaction involves electron transfer from the excited state of the 9,10-dimethoxyanthracene moiety to the diphenyliodonium moiety .Physical And Chemical Properties Analysis
The compound appears as a yellow powder . It has a melting point of 217.3-219.5 degrees Celsius . It has a UV-visible spectrum with a lambda max of 263 nm . It is soluble in γ-butyrolactone at 1%, and less than 1% in PGMEA and ethyl lactate .Wissenschaftliche Forschungsanwendungen
Photochemical Dissociation
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate undergoes photochemical dissociation, producing 9,10-dimethoxyanthracene-2-sulfonic acid. This process involves an intra-ion-pair electron transfer from the 9,10-dimethoxyanthracene moiety to the iodonium moiety, where the counteranion serves as both a spectral sensitizer for the diphenyliodonium ion and a precursor for the photo-acid generator (Naitoh, Yamaoka, & Umehara, 1991).
Semiconductor Fabrication
The compound has applications in semiconductor fabrication as part of photoresists. It's used in novolac-diazonaphthoquinone positive photoresists, which are known for their high dry etch resistance and non-swelling aqueous base development, providing high resolution. The compound plays a role in the sensitivity improvement of UV-sensitive photoresist systems, particularly in chemical amplification and dissolution inhibition processes (Naitoh, Kanai, Yamaoka, & Umehara, 1991).
Fluorinated Polyimide
Research also covers its use in the development of fluorinated polyimide for advanced technologies. The compound has been studied for its quantum yields of photodissociation and photoacid formation in different film types, influencing the development of high-performance polymers (Naitoh, Ishii, Yamaoka, & Omote, 1993).
Polymer Science
Further applications are found in polymer science, where it is utilized in the development of various negative-type photoresists. These studies explore the efficiency of photo-acid generation and deprotective reactions in various polymeric materials, contributing significantly to the field of material science and photopolymer technologies (Ueda, Takahashi, Nakayama, & Haba, 1998).
Eigenschaften
IUPAC Name |
9,10-dimethoxyanthracene-2-sulfonate;diphenyliodanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5S.C12H10I/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-9H,1-2H3,(H,17,18,19);1-10H/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCBPOWGXHULPT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-].C1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23IO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584187 | |
| Record name | Diphenyliodanium 9,10-dimethoxyanthracene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate | |
CAS RN |
137308-86-2 | |
| Record name | Diphenyliodanium 9,10-dimethoxyanthracene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

